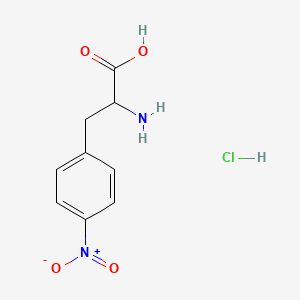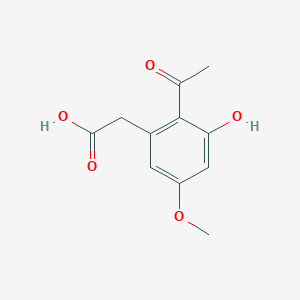![molecular formula C27H21N5O5S B12041934 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate CAS No. 477728-80-6](/img/structure/B12041934.png)
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiadiazol, un enlace hidrazona y un éster propenoato. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Una ruta común implica la condensación de 5-fenil-1,3,4-tiadiazol-2-amina con un aldehído adecuado para formar un intermedio hidrazona. Este intermedio luego se hace reaccionar con 2-metoxi-4-formilfenil (2E)-3-fenil-2-propenoato en condiciones específicas para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de la ruta sintética para aumentar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas como la síntesis de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como etanol o metanol y catalizadores para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato implica su interacción con objetivos y vías moleculares específicas. El anillo de tiadiazol y el enlace hidrazona son grupos funcionales clave que contribuyen a su actividad biológica. Estos grupos pueden interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metoxi-4-[(E)-[(4-metoxifenil)imino]metil]fenil acetato
- 2-Metoxi-4-[(E)-[(4-metoxifenil)imino]metil]fenol
- 2-Metoxi-4-[(E)-[(4-metoxifenil)imino]metil]fenil 4-metoxibenzoato
Singularidad
En comparación con compuestos similares, 2-Metoxi-4-[(E)-({oxo[(5-fenil-1,3,4-tiadiazol-2-YL)amino]acetil}hidrazono)metil]fenil (2E)-3-fenil-2-propenoato es único debido a la presencia del anillo de tiadiazol y el enlace hidrazona específico. Estas características estructurales contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
477728-80-6 |
|---|---|
Fórmula molecular |
C27H21N5O5S |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H21N5O5S/c1-36-22-16-19(12-14-21(22)37-23(33)15-13-18-8-4-2-5-9-18)17-28-30-25(35)24(34)29-27-32-31-26(38-27)20-10-6-3-7-11-20/h2-17H,1H3,(H,30,35)(H,29,32,34)/b15-13+,28-17+ |
Clave InChI |
ALTJWNPJBIXDTN-QLBNXQEESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)




![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)



![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)

